Moxifloxacin is a synthetic fluoroquinolone antibiotic agent. Bayer AG developed the drug (initially called BAY 12-8039) and it is marketed worldwide (as the hydrochloride) under the brand name Avelox (in some countries also Avalox) for oral treatment.
Moxifloxacin is a Fluoroquinolone Antibacterial.
Moxifloxacin is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. Moxifloxacin has been linked to mild ALT elevations during therapy and to rare instances of idiosyncratic acute liver injury with symptoms and jaundice.
Moxifloxacin is a natural product found in Aspergillus austroafricanus with data available.
Moxifloxacin is a fluoroquinolone antibiotic with antibacterial activity. Moxifloxacin binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species.
A fluoroquinolone that acts as an inhibitor of DNA TOPOISOMERASE II and is used as a broad-spectrum antibacterial agent.
See also: Moxifloxacin Hydrochloride (has salt form); Moxifloxacin hydrochloride monohydrate (active moiety of).
Moxifloxacin
CAS No.: 151096-09-2
Cat. No.: VC0003140
Molecular Formula: C21H24FN3O4
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 151096-09-2 |
---|---|
Molecular Formula | C21H24FN3O4 |
Molecular Weight | 401.4 g/mol |
IUPAC Name | 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1 |
Standard InChI Key | FABPRXSRWADJSP-MEDUHNTESA-N |
Isomeric SMILES | COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
SMILES | COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Canonical SMILES | COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Melting Point | 238-242 °C 208-209 °C (decomposes) 238 - 242 °C |
Chemical Structure and Physicochemical Properties
Moxifloxacin (chemical formula: C₂₁H₂₄FN₃O₄) is a chiral molecule with a molecular weight of 401.43 g/mol . Its structure features a cyclopropyl group at the N-1 position of the quinolone core, a fluorine atom at C-6, and a methoxy group at C-8. The C-7 side chain contains a bicyclic pyrrolopyridinyl moiety, which enhances its affinity for bacterial enzymes while minimizing interactions with mammalian counterparts . The hydrochloride salt (C₂₁H₂₅ClFN₃O₄) is the predominant formulation used clinically, improving solubility and bioavailability .
Structural Determinants of Activity
The methoxy group at C-8 contributes to moxifloxacin’s enhanced Gram-positive coverage compared to earlier fluoroquinolones, while the bicyclic side chain at C-7 improves penetration into bacterial cells . These modifications also reduce the likelihood of cross-resistance with other antibiotic classes. The fluorine atom at C-6 stabilizes the quinolone-DNA-enzyme complex, increasing bactericidal potency .
Mechanism of Action and Antimicrobial Spectrum
Moxifloxacin exerts bactericidal effects by targeting type II topoisomerases—DNA gyrase and topoisomerase IV—inducing double-stranded DNA breaks and inhibiting bacterial replication . Its 100-fold higher affinity for bacterial enzymes over mammalian equivalents underlies its selective toxicity .
Spectrum of Activity
Moxifloxacin demonstrates activity against:
-
Gram-positive bacteria: Streptococcus pneumoniae (including penicillin-resistant strains), Staphylococcus aureus (methicillin-susceptible), Enterococcus faecalis
-
Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae
-
Atypical pathogens: Chlamydia pneumoniae, Mycoplasma pneumoniae, Legionella pneumophila
-
Mycobacteria: Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Oral bioavailability exceeds 90%, with peak plasma concentrations (Cₘₐₓ) of 3.1 mg/L achieved within 1–3 hours following a 400 mg dose . The drug distributes widely into tissues, including lung epithelial lining fluid (ELF), where concentrations reach 5.6 mg/L—1.8-fold higher than plasma levels . This property makes it particularly effective in respiratory infections.
Metabolism and Excretion
Moxifloxacin undergoes limited hepatic metabolism via glucuronidation and sulfate conjugation, with 45% excreted unchanged in feces and 20% in urine . Its elimination half-life of 12 hours supports once-daily dosing .
Pharmacodynamic Targets
Key pharmacodynamic indices for moxifloxacin include:
-
AUC/MIC ratio: ≥53 for suppression of resistance emergence in M. tuberculosis
-
Cₘₐₓ/MIC ratio: >10 for optimal bactericidal activity against Gram-positive organisms
Clinical Efficacy in Major Infections
Community-Acquired Pneumonia (CAP)
A randomized trial (n=564) compared oral moxifloxacin 400 mg daily with standard therapy (amoxicillin 1 g TID or clarithromycin 500 mg BID) :
Parameter | Moxifloxacin (n=215) | Standard Therapy (n=231) |
---|---|---|
Clinical Cure (TOC) | 93.5% | 93.9% |
Clinical Cure (Follow-up) | 95.3% | 93.7% |
The 95% confidence interval (-4.2–3.3%) confirmed non-inferiority to standard regimens .
Multidrug-Resistant Tuberculosis (MDR-TB)
Model-based simulations using 197 M. tuberculosis isolates demonstrated dose-dependent efficacy :
Dose (mg) | Target AUC/MIC | CFR for MDR-TB |
---|---|---|
400 | ≥53 | 84% |
800 | ≥53 | 98% |
400 | ≥100 | 88% |
The 800 mg dose achieved 98% cumulative fraction of response (CFR) against strains resistant to injectable agents .
Emerging Applications and Future Directions
Higher-Dose Regimens for MDR-TB
The 800 mg dose demonstrates superior CFR (98% vs. 84% at 400 mg) but requires further safety evaluation . Current studies are investigating:
-
Neuropathic effects at elevated doses
-
Interactions with second-line TB drugs
-
Long-term cardiac monitoring
Topical Formulations
Ophthalmic solutions (0.5% moxifloxacin) show promise for bacterial keratitis, achieving corneal concentrations 4× the MIC₉₀ for common ocular pathogens .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume